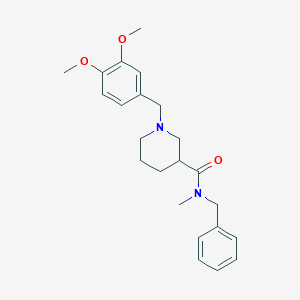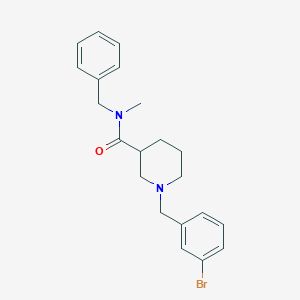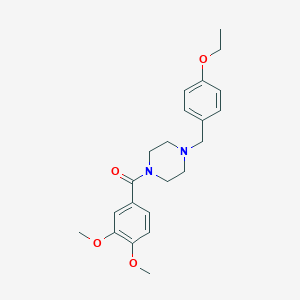![molecular formula C17H18N2O B246922 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole, also known as DMPEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. DMPEI belongs to the class of indazole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood. However, it has been proposed that 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may also inhibit the migration and invasion of cancer cells by modulating the expression of genes involved in these processes. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to modulate the expression of genes involved in various physiological processes, including cell proliferation, apoptosis, and angiogenesis. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has some limitations for lab experiments. It has poor solubility in water, which may limit its usefulness in certain experimental settings. In addition, the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for the research on 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. One area of research is to further elucidate the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on specific signaling pathways and gene expression patterns. Another area of research is to explore the potential applications of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole in the treatment of neurodegenerative diseases. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on animal models of these diseases. Finally, future research may focus on developing new derivatives of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole with improved solubility and potency.
Méthodes De Synthèse
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(2,4-dimethylphenoxy)ethylamine. The resulting compound is then reacted with indazole-3-carboxaldehyde in the presence of a base to yield 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. The synthesis method of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to have potential applications in biomedical research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to inhibit the growth and metastasis of cancer cells in animal models. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-[2-(2,4-dimethylphenoxy)ethyl]indazole |
InChI |
InChI=1S/C17H18N2O/c1-13-7-8-17(14(2)11-13)20-10-9-19-16-6-4-3-5-15(16)12-18-19/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
HGVRQTPNVQYDEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)









![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)

